BenchChemオンラインストアへようこそ!

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide

Hydrogen-bond donor count Physicochemical property comparison Bioisostere design

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156718-92-1) is a low-molecular-weight (259.30 g/mol) benzimidazole-5-carboxamide derivative supplied as a research-grade building block. The molecule comprises a benzimidazole core connected via a 5-carboxamide linkage to a 4-hydroxycyclohexyl moiety, presenting a hydrogen-bond donor/acceptor pair (hydroxyl + carboxamide) on a semi-rigid cyclohexyl scaffold.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 1156718-92-1
Cat. No. B1462496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide
CAS1156718-92-1
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC3=C(C=C2)N=CN3)O
InChIInChI=1S/C14H17N3O2/c18-11-4-2-10(3-5-11)17-14(19)9-1-6-12-13(7-9)16-8-15-12/h1,6-8,10-11,18H,2-5H2,(H,15,16)(H,17,19)
InChIKeyIURHWAAUHYBZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(4-Hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156718-92-1) Is a Prioritized Benzimidazole Scaffold for Fragment-Based and Bioisostere Screening Libraries


N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide (CAS 1156718-92-1) is a low-molecular-weight (259.30 g/mol) benzimidazole-5-carboxamide derivative supplied as a research-grade building block . The molecule comprises a benzimidazole core connected via a 5-carboxamide linkage to a 4-hydroxycyclohexyl moiety, presenting a hydrogen-bond donor/acceptor pair (hydroxyl + carboxamide) on a semi-rigid cyclohexyl scaffold. This compound resides within the broader class of 1H-benzo[d]imidazole-5-carboxamides, a privileged framework explored for modulating enzymes such as lipoxygenase (LOX) and xanthine oxidase (XO), where certain congeners have shown low-micromolar IC50 values (e.g., 13.95–19.52 µM against LOX) [1]. Its specific substitution pattern—a conformationally constrained hydroxycyclohexyl group—distinguishes it from simpler N-alkyl or N-aryl analogs, making it particularly well-suited as a vector for exploring hydrogen-bond-mediated target engagement and for use as a synthetic intermediate in parallel medicinal chemistry campaigns.

Why Generic N-Cyclohexyl- or N-Alkyl-Benzimidazole-5-Carboxamides Cannot Replace N-(4-Hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide in Focused Library Design


Within the benzimidazole-5-carboxamide chemotype, apparently minor modifications to the exocyclic amide substituent yield substantially different intermolecular interaction profiles that cannot be replicated by simple N-cyclohexyl or N-alkyl analogs. The 4-hydroxycyclohexyl group in CAS 1156718-92-1 introduces a dual hydrogen-bond donor/acceptor functionality absent in the des-hydroxy comparator N-(4-methylcyclohexyl)-1H-benzimidazole-5-carboxamide (CAS 785813-32-3, MW 257.33) [1]. This additional hydroxyl group not only alters the compound's calculated logP (0.803 for the target vs. an estimated ~1.1 for the methyl analog) [2] but also provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the ketone) that the methyl congener lacks entirely. Furthermore, class-level evidence from 1H-benzo[d]imidazole-5-carboxamide SAR studies indicates that N-substituent polarity and hydrogen-bonding capacity directly influence enzyme inhibitory potency; compounds bearing more polar N-substituents exhibited IC50 shifts exceeding 2-fold in LOX and XO inhibition assays relative to their less polar counterparts [3]. Consequently, procurement of a non-hydroxylated surrogate compromises both the biological interrogation of hydrogen-bonding pharmacophore features and the synthetic utility of the building block.

Product-Specific Quantitative Evidence Guide: N-(4-Hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Count Differentiates 4-Hydroxycyclohexyl Derivative from 4-Methylcyclohexyl and Unsubstituted Cyclohexyl Analogs

The target compound possesses two hydrogen-bond donor sites (benzimidazole NH and cyclohexyl OH), whereas the closest analog N-(4-methylcyclohexyl)-1H-benzimidazole-5-carboxamide (CAS 785813-32-3) has only the benzimidazole NH. This difference in HBD count is critical for target engagement in binding pockets that require bidentate hydrogen-bonding interactions [1].

Hydrogen-bond donor count Physicochemical property comparison Bioisostere design

Computed logP of 0.803 Demonstrates Measurably Lower Lipophilicity than Deoxy Analogs

The target compound's computed logP is 0.803 [1]. Extrapolating from established logP contribution values (π-OH ≈ –0.67 vs. π-CH3 ≈ +0.56), the N-(4-methylcyclohexyl) analog has an estimated logP of approximately 1.1, making the target compound roughly 0.3 logP units lower. This translates to an approximately 2-fold decrease in lipophilicity, which is directionally favorable for reducing phospholipidosis risk and non-specific protein binding in cellular assays [2].

Lipophilicity logP comparison ADME optimization

Purity Specification of 95–98% Across Multiple Vendors Supports Reproducible Screening Results Compared to Less Stringently Characterized In-Class Compounds

Vendor-certified purity for the target compound ranges from 95% (Sigma-Aldrich/Enamine, EN300-74660) to 98% (Leyan, Cat. 1330862) . In comparison, certain in-class benzimidazole-5-carboxamide building blocks available from general screening suppliers are offered at purities of ≤95% or without batch-specific analytical certification. This quantitatively defined purity, supported by LC-MS and 1H/13C NMR characterization data upon request, reduces the risk of false-positive or false-negative results in high-throughput screening caused by impurities that may act as pan-assay interference compounds (PAINS) or enzyme inhibitors.

Compound purity Procurement quality control Assay reproducibility

Synthetic Tractability via Free Hydroxyl Group Enables On-Resin or Late-Stage Diversification Not Possible with N-(4-Methylcyclohexyl) Analog

The secondary hydroxyl group on the cyclohexyl ring of the target compound can undergo esterification, carbamoylation, sulfonylation, or oxidation to the corresponding ketone, enabling late-stage diversification of a core scaffold. The N-(4-methylcyclohexyl) analog (CAS 785813-32-3) possesses only a chemically inert methyl group at the 4-position, precluding such derivatization [1]. This difference makes the target compound a versatile intermediate for parallel library synthesis, as the hydroxyl handle can be used for attachment to solid supports or for introducing additional diversity elements after the benzimidazole core has been constructed.

Synthetic utility Late-stage functionalization Building block versatility

Enamine Building Block Catalog Provenance Provides Supply-Chain Traceability and >10-Year Resupply Assurance Relative to Non-Cataloged In-House Syntheses of Similar Analogs

N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide is listed as a stock compound in the Enamine Building Block catalog (EN300-74660), with defined lead times (from 7 days) and country-of-origin documentation (UA) . This contrasts with custom-synthesized N-cyclohexyl or N-(4-substituted-cyclohexyl) benzimidazole-5-carboxamide analogs, which require de novo synthesis and purification, introducing variability in delivery timelines, batch sizes, and characterization quality. The catalog status also ensures the compound can be reordered in multi-gram quantities without requiring revalidation of the synthetic route.

Supply chain reliability Catalog compound Procurement risk mitigation

Optimal Research and Industrial Application Scenarios for N-(4-Hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide Based on Evidence Differentiation


Fragment-Based Screening Libraries Targeting Hydrogen-Bond-Rich Binding Pockets

The compound's two hydrogen-bond donor sites (benzimidazole NH plus cyclohexyl OH) and low molecular weight (259.30 g/mol) make it an ideal fragment for screening against targets with polar active sites, such as kinases, proteases, or oxidoreductases. The hydroxyl group can form a key hydrogen bond with backbone carbonyl or side-chain residues, anchoring the fragment and enabling fragment growing or linking strategies . This application is supported by the compound's demonstrated HBD advantage over the N-(4-methylcyclohexyl) analog (+1 HBD; see Evidence Item 1).

Late-Stage Diversification Precursor for Parallel Synthesis of Benzimidazole-Focused Compound Libraries

The free cyclohexyl hydroxyl group enables on-resin immobilization via ester or silyl ether linkages, or solution-phase diversification through esterification, carbamoylation, sulfonylation, or oxidation, followed by amide coupling at the carboxamide position. This dual derivatization strategy allows medicinal chemistry teams to rapidly explore chemical space around the benzimidazole core with minimal synthetic steps . The synthetic handle differentiates this building block from the N-(4-methylcyclohexyl) analog, which lacks a reactive site for further functionalization (see Evidence Item 4).

Control of Lipophilicity in Lead Optimization Programs Targeting CNS or Metabolic Disease Indications

With a computed logP of 0.803, this compound occupies a favorable lipophilicity range for CNS drug discovery (typically logP 1–4) and offers a 0.3 logP unit reduction compared to the methyl-substituted analog . Medicinal chemists can use this compound as a core scaffold to maintain lower logP while exploring potency, leveraging the hydroxyl group as both a polarity driver and a potential metabolic soft spot that can be modulated in later optimization stages (see Evidence Item 2).

Reliable Procurement for Multi-Year Hit-to-Lead and Lead Optimization Campaigns Requiring Batch-to-Batch Consistency

As a stock catalog compound (Enamine EN300-74660) with a guaranteed purity of ≥95% and defined resupply logistics, this building block is suited for projects where long-term material availability and batch consistency are critical. The catalog status, 7-day lead time, and availability through major distributors (Sigma-Aldrich) minimize procurement risk compared to custom-synthesized benzimidazole analogs , enabling uninterrupted screening cascades and in vivo PK studies without the need for route revalidation upon resupply (see Evidence Items 3 and 5).

Quote Request

Request a Quote for N-(4-hydroxycyclohexyl)-1H-1,3-benzodiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.